molecular formula C16H17N3O3 B2618081 (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 2035023-04-0

(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2618081
CAS No.: 2035023-04-0
M. Wt: 299.33
InChI Key: USUOJLYLRGICBW-VOTSOKGWSA-N
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Description

(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a pyrimidin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrimidin-2-yloxy group: This step often involves nucleophilic substitution reactions where the pyrimidin-2-yloxy group is introduced to the furan ring.

    Incorporation of the piperidin-1-yl group: This is usually done through amination reactions, where the piperidin-1-yl group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are common practices to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-1-[3-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one: Similar structure but with a pyridin-2-yloxy group instead of a pyrimidin-2-yloxy group.

    (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one: Similar structure but with a pyrimidin-4-yloxy group instead of a pyrimidin-2-yloxy group.

Uniqueness

The uniqueness of (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(7-6-13-5-2-11-21-13)19-10-1-4-14(12-19)22-16-17-8-3-9-18-16/h2-3,5-9,11,14H,1,4,10,12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOJLYLRGICBW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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